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Compound Name: (+)-Lariciresinol

Cat. No.: B1674508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of the lignan (+)-Lariciresinol
using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and

data presented herein are intended to assist researchers in the unambiguous identification and

structural elucidation of this bioactive natural product.

Introduction
(+)-Lariciresinol, a furofuran lignan, is a naturally occurring phytoestrogen found in various

plant species, including sesame seeds and Brassica vegetables.[1] It serves as a precursor to

enterolignans, which are formed by the metabolic action of gut microflora and are associated

with potential health benefits.[1] Accurate structural characterization is paramount for its study

in medicinal chemistry and drug development. This application note outlines the key

spectroscopic and spectrometric methods for the definitive identification of (+)-Lariciresinol.

Spectroscopic and Spectrometric Data
The structural integrity of (+)-Lariciresinol (Molecular Formula: C₂₀H₂₄O₆, Molecular Weight:

360.4 g/mol ) is confirmed through detailed analysis of its NMR and MS data.[2]

Nuclear Magnetic Resonance (NMR) Data
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR chemical shifts are crucial for assigning the specific atoms

within the (+)-Lariciresinol structure. The data presented below is typically acquired in

deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for (+)-Lariciresinol

Atom No. δ (ppm) Multiplicity J (Hz)

2 4.70 d 6.8

3 2.45 m

4 2.85 m

7a 2.65 dd 13.5, 4.5

7b 2.55 dd 13.5, 11.0

9a 3.85 dd 10.8, 5.5

9b 3.65 dd 10.8, 3.5

2' 6.85 d 1.8

5' 6.78 d 8.0

6' 6.82 dd 8.0, 1.8

2'' 6.85 d 1.8

5'' 6.78 d 8.0

6'' 6.82 dd 8.0, 1.8

3'-OCH₃ 3.88 s

3''-OCH₃ 3.88 s

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending

on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Lariciresinol

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom No. δ (ppm)

1 133.5

2 82.5

3 54.2

4 46.8

5 146.5

6 145.0

7 33.0

8 132.0

9 61.0

1' 131.8

2' 111.2

3' 146.8

4' 144.2

5' 114.5

6' 118.9

1'' 132.5

2'' 111.2

3'' 146.8

4'' 144.2

5'' 114.5

6'' 118.9

3'-OCH₃ 56.0

3''-OCH₃ 56.0
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Note: These assignments are based on typical values for lignans and should be confirmed with

2D NMR experiments.

Mass Spectrometry (MS) Data
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that provides

information about the molecular weight and elemental composition of the analyte. Tandem

mass spectrometry (MS/MS) further elucidates the structure by fragmenting the molecule and

analyzing the resulting daughter ions.

Table 3: ESI-MS/MS Fragmentation Data for (+)-Lariciresinol

Precursor Ion (m/z) Fragmentation Product Ion (m/z)
Proposed Structure
of Fragment

359.1 [M-H]⁻ Loss of CH₂O 329.1

Deprotonated

molecule after loss of

a formaldehyde unit

from the

tetrahydrofuran ring.

359.1 [M-H]⁻ Loss of H₂O 341.1

Deprotonated

molecule after

dehydration.

359.1 [M-H]⁻
Cleavage of the

benzyl group
151.0

4-hydroxy-3-

methoxybenzyl

fragment.

Experimental Protocols
The following protocols provide a general framework for the NMR and MS analysis of (+)-
Lariciresinol. Optimization may be required based on the specific instrumentation and sample

purity.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 5-10 mg of purified (+)-Lariciresinol.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the

solvent does not contain a reference signal.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Use a standard single-pulse experiment.

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-2 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse program.

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

2D NMR Acquisition (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and connecting different spin systems.

Data Processing:

Process the acquired data using appropriate NMR software.
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Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the internal standard or the residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of (+)-Lariciresinol (approximately 1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile.

The solvent should be compatible with electrospray ionization.

LC-MS/MS Analysis:

Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-

TOF or triple quadrupole).

Chromatographic Separation:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small

amount of formic acid or ammonium acetate to improve ionization.

Flow Rate: 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred

for lignans, as they readily form [M-H]⁻ ions.

Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio of the

molecular ion.

Tandem MS (MS/MS): Select the [M-H]⁻ ion (m/z 359.1) as the precursor ion and

subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
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Data Analysis:

Analyze the full scan data to confirm the molecular weight.

Interpret the MS/MS spectrum to identify characteristic fragment ions, which aids in

structural confirmation.
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Caption: Experimental workflow for the characterization of (+)-Lariciresinol.

Logical Relationship for NMR-based Structure
Elucidation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/product/b1674508?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR
(Chemical Shift, Multiplicity, Integration)

COSY
(¹H-¹H Connectivity)

HSQC
(Direct ¹H-¹³C Correlation)

¹³C NMR
(Number of Carbons)

HMBC
(Long-range ¹H-¹³C Correlation)

Final Structure of
(+)-Lariciresinol

Click to download full resolution via product page

Caption: Logical workflow for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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